2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
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Overview
Description
2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound that has garnered significant attention in the fields of chemistry and biochemistry. This compound features a distinct structure comprising bromine, phenyl, pyrrolidine, and pyridinyl components, making it a valuable subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the bromination of phenyl and pyridinyl precursors, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these intermediates under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl oxides, while reduction can produce dehalogenated ethanone derivatives .
Scientific Research Applications
2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Bromophenyl)-1-(pyridin-2-yl)ethanone
- 1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is unique due to its specific combination of brominated phenyl and pyridinyl groups, coupled with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O2/c18-14-4-2-1-3-12(14)9-17(22)21-8-6-13(11-21)23-16-5-7-20-10-15(16)19/h1-5,7,10,13H,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNGBQTBXKUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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